![molecular formula C29H23N3O8 B2938533 ethyl 2-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate CAS No. 892432-59-6](/img/no-structure.png)
ethyl 2-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups and structural features that are common in organic chemistry. These include a benzo[d][1,3]dioxole group, which is a type of aromatic ether, and a benzofuro[3,2-d]pyrimidin-1(2H)-one group, which is a type of heterocyclic compound containing nitrogen and oxygen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzo[d][1,3]dioxole group would contribute to the aromaticity of the molecule, while the benzofuro[3,2-d]pyrimidin-1(2H)-one group would introduce heteroatoms into the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of polar functional groups like the amide and ester could make the compound more soluble in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- Research has explored the synthesis and biological evaluation of novel compounds with complex structures, highlighting the continuous interest in developing new molecules for potential therapeutic applications. For instance, studies on the synthesis of novel benzothiazole containing derivatives and their screening for antibacterial, antioxidant, and antitubercular activities underscore the methodological advancements in creating and evaluating compounds with potential biological efficacy (Bhoi, Borad, Pithawala, & Patel, 2016).
Antifolate Agents
- The design and synthesis of classical and nonclassical compounds as antifolates for potential use as dihydrofolate reductase (DHFR) inhibitors and antitumor agents highlight the application of complex molecules in targeting specific biological pathways for therapeutic interventions (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).
Chemical Synthesis Techniques
- Advances in chemical synthesis techniques, such as the use of palladium(0) reagents for deprotection procedures, underscore the evolving methodologies in organic synthesis that are critical for the creation and modification of complex molecules for research and therapeutic purposes (Watanabe & Nakamura, 1997).
Heterocyclic Compound Synthesis
- The synthesis of heterocyclic compounds, including pyrimidine-annelated derivatives, is a significant area of research that contributes to the development of new drugs and materials. These studies often involve the exploration of novel synthetic routes and the evaluation of the resulting compounds' biological activities (Majumdar, Das, & Jana, 1998).
Antimicrobial and Antioxidant Activities
- The investigation of new molecules for antimicrobial and antioxidant activities is a crucial aspect of pharmaceutical research, aiming to discover new agents that can combat microbial infections and mitigate oxidative stress, respectively. Research in this domain involves the synthesis of novel compounds and their subsequent evaluation for these activities (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Direcciones Futuras
Mecanismo De Acción
- A compound with a benzo[d][1,3]dioxol-5-ylmethyl group was found to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .
Benzo[d][1,3]dioxole derivatives
have been studied for their ability to detect carcinogenic lead . They were prepared via a simple condensation method and used for the significant detection of the carcinogenic heavy metal ion, lead (Pb 2+), via a reliable electrochemical approach .Dioxole functionalized metal–organic frameworks (MOFs)
have been synthesized and studied. The dioxole group binds to the Zn (II) ions in some of these frameworks .Propiedades
Número CAS |
892432-59-6 |
|---|---|
Nombre del producto |
ethyl 2-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate |
Fórmula molecular |
C29H23N3O8 |
Peso molecular |
541.516 |
Nombre IUPAC |
ethyl 2-[[2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C29H23N3O8/c1-2-37-28(35)18-7-3-5-9-20(18)30-24(33)15-31-25-19-8-4-6-10-21(19)40-26(25)27(34)32(29(31)36)14-17-11-12-22-23(13-17)39-16-38-22/h3-13H,2,14-16H2,1H3,(H,30,33) |
Clave InChI |
XIIOMBGXORSYBK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C63 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2938450.png)
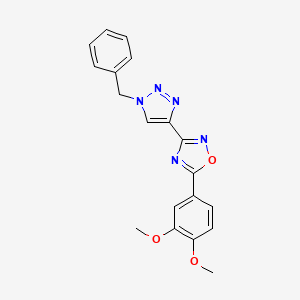
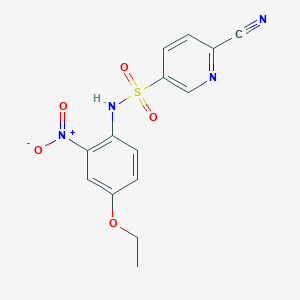
![7-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfonyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2938455.png)
![5-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide](/img/structure/B2938456.png)
![5-(cyclobutylcarbonyl)-N-(5-fluoro-2-methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B2938457.png)
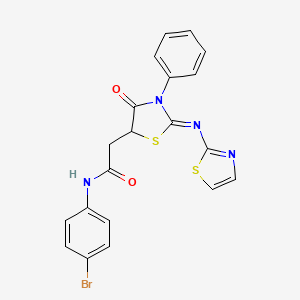

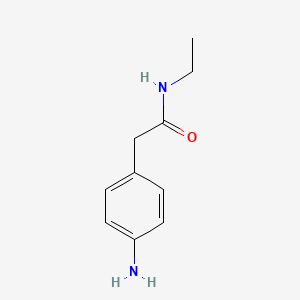
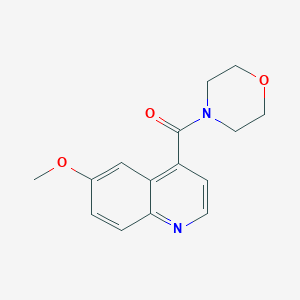
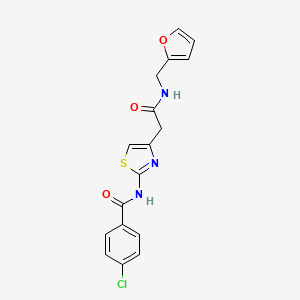
![N-(2,4-dimethylphenyl)-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B2938470.png)
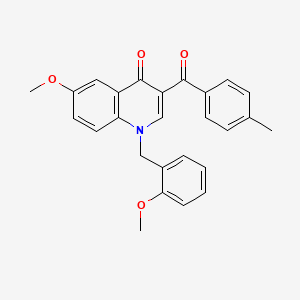
![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 4-methoxybenzenecarboxylate](/img/structure/B2938472.png)